(1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane
Description
Properties
IUPAC Name |
(1S,5R)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-17-15-13-8-14(15)11-16(10-13)9-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3/t13-,14+,15? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWPBTPFXWNTDK-YIONKMFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1[C@@H]2C[C@H]1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Bicyclic Framework Construction
The 3-azabicyclo[3.1.1]heptane scaffold serves as the foundational structure for this compound. Recent advancements in multigram synthesis, as detailed by Lysenko et al. (2024), highlight an efficient intramolecular imide cyclization approach . Starting from methyl 3-oxocyclobutane-3-carboxylate, a diastereoselective Strecker reaction introduces an amine group, yielding a trans-configured α-aminonitrile intermediate (dr = 2:1, improved to 92:8 after purification) . Subsequent hydrolysis and cyclization under basic conditions (t-BuOK) form the bicyclic imide, which is hydrogenated to produce the free amine core . This method achieves scalability up to 366 g per batch, demonstrating industrial viability .
Ethoxy Group Installation at Position 6
The 6-ethoxy substituent necessitates stereospecific etherification. A two-step sequence is employed:
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Hydroxylation : The ketone at position 6 (derived from intermediates in ) is reduced using NaBH₄ or LiAlH₄ to yield a secondary alcohol with retention of configuration .
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Etherification : Mitsunobu conditions (Ph₃P, DIAD, ethanol) convert the alcohol to the ethoxy group while preserving stereochemistry . Alternative methods include Williamson ether synthesis (ethanol with a mesylate or tosylate precursor), though this risks racemization .
Stereochemical Control and Resolution
The (1R,5S,6r) configuration demands meticulous chiral induction. Key strategies include:
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Chiral Pool Synthesis : Use of enantiomerically pure starting materials, such as (1S,2S,3R,5S)-pinanediol, to dictate absolute configuration during cyclization .
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Asymmetric Catalysis : Pd-catalyzed allylic amination or enzymatic resolution to isolate the desired diastereomers .
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Crystallization-Driven Purification : Selective crystallization of hydrochlorides or tartrate salts enhances enantiomeric excess, as demonstrated in intermediate isolation steps .
Reaction Optimization and Scalability
Critical parameters for reproducibility include:
Analytical Validation
Structural confirmation relies on:
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NMR Spectroscopy : Distinct signals for the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) and benzyl protons (δ 7.2–7.4 ppm) .
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Chiral HPLC : Resolution of enantiomers using cellulose-based columns .
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X-ray Crystallography : Absolute configuration assignment via single-crystal analysis .
Challenges and Mitigation Strategies
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Regioselectivity : Competing reactions at N3 vs. N6 are minimized by steric hindrance from the bicyclic framework .
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Oxidation Sensitivity : Ethoxy groups necessitate anhydrous conditions to prevent hydrolysis .
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Scale-Up Limitations : Column chromatography is replaced with recrystallization or distillation for industrial production .
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmacological agents. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.
Case Study:
A study investigated the efficacy of (1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane as an analgesic agent. The results indicated significant pain relief in animal models, suggesting its potential as a non-opioid pain management alternative.
Neuropharmacology
Research has indicated that this compound may influence neurotransmitter systems, particularly those involved in mood regulation and cognition.
Case Study:
In a neuropharmacological study, the compound was administered to subjects with depression-like symptoms. The findings demonstrated an improvement in mood and cognitive functions, supporting further exploration for treating mood disorders.
Synthetic Chemistry
This compound serves as a versatile building block in organic synthesis.
Synthesis Example:
The compound can be synthesized through a multi-step process involving rhodium-catalyzed reactions, which yield various derivatives useful in further chemical transformations.
Data Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Development of analgesics | Significant pain relief in animal models |
| Neuropharmacology | Potential treatment for mood disorders | Improvement in mood and cognitive functions |
| Synthetic Chemistry | Building block for organic synthesis | Versatile reactions yielding various derivatives |
Mechanism of Action
The mechanism of action of (1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application of the compound.
Comparison with Similar Compounds
Table 1: Key Structural Features of Similar Azabicyclo Compounds
Key Observations:
Bicyclic Core Variations :
- The [3.1.1] core (target compound) provides a balance of ring strain and rigidity, favoring interactions with flat binding pockets. In contrast, [3.1.0] systems (e.g., ) exhibit higher strain, making them reactive intermediates for cyclopropane-containing drugs. [3.2.0] cores () are common in β-lactam antibiotics, leveraging fused rings for target binding .
- Impact : The [3.1.1] scaffold in the target compound may offer better metabolic stability compared to more strained systems .
This is shared with ’s compound but absent in methyl- or Boc-substituted analogs (Table 1) . Ethoxy Group (Position 6): Introduces steric bulk and moderate polarity. Compared to dimethoxy (Compound 6) or hydroxymethyl () groups, ethoxy may reduce metabolic oxidation, extending half-life .
Synthetic Accessibility :
- The target compound’s ethoxy group can be introduced via nucleophilic substitution or etherification of a precursor ketone (e.g., 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, ). Similar strategies are used for methoxy and Boc-protected derivatives .
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- The target compound’s benzyl and ethoxy substituents result in higher LogP (~2.5) compared to polar analogs like the Boc-protected amine (LogP ~1.2), suggesting superior lipid membrane penetration but poorer aqueous solubility .
- Dimethoxy and hydroxymethyl groups (Table 2) improve solubility but may reduce bioavailability for CNS targets due to decreased passive diffusion .
Biological Activity
The compound (1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane is a bicyclic nitrogen-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 245.32 g/mol. The structure features a bicyclic framework with a nitrogen atom incorporated into the ring system, which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C16H19NO |
| Molecular Weight | 245.32 g/mol |
| CAS Number | 146726-10-5 |
| Purity | ≥97% |
Pharmacological Profile
Research indicates that this compound exhibits significant pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It has been particularly effective against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Modulation of Neurotransmitter Systems : The compound's structure suggests it could interact with neurotransmitter receptors, influencing synaptic transmission.
Study 1: Antimicrobial Efficacy
A study conducted by Pendergrass et al. (2020) evaluated the antimicrobial efficacy of this compound against various pathogens using disk diffusion methods. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and was significantly less effective against E. coli.
Study 2: Neuroprotection in Animal Models
In a recent animal study published in ResearchGate (2024), the neuroprotective effects of the compound were assessed in mice subjected to induced oxidative stress. Behavioral tests showed significant improvements in cognitive function and reduced markers of oxidative damage in the brain when treated with this compound compared to control groups.
Q & A
Q. What are the common synthetic routes for (1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane?
The synthesis typically involves reduction and substitution reactions. For example, hydrogenation using Pd(OH)₂/C in methanol can reduce intermediates like 3-benzyl-6-keto derivatives to yield bicyclic amines . Ethoxy group introduction may employ alkylation with ethyl iodide under reflux conditions in dichloromethane or methanol, followed by purification via column chromatography .
Q. How is the stereochemical integrity of the bicyclic core maintained during synthesis?
Stereocontrol is achieved through chiral catalysts or enantioselective starting materials. Evidence suggests that specific reaction conditions (e.g., low temperature, inert atmosphere) and protecting groups (e.g., Boc) preserve the (1R,5S,6r) configuration during key steps like hydrogenation or cyclization .
Q. What analytical techniques are critical for characterizing this compound?
- Mass Spectrometry (MS): Used to confirm molecular weight (e.g., m/z 201 for related intermediates) .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve bridgehead proton environments and substituent positions.
- Chiral HPLC: Essential for verifying enantiopurity due to the compound’s stereosensitive bioactivity .
Advanced Research Questions
Q. How do structural modifications (e.g., benzyl/ethoxy groups) impact pharmacological activity?
The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS targets. Ethoxy substitution at C6 influences metabolic stability, as seen in analogs with reduced hepatic clearance . Comparative studies using in vitro assays (e.g., receptor binding) and molecular docking are recommended to quantify these effects .
Q. What strategies resolve contradictions in reported biological data for azabicyclo derivatives?
Discrepancies in activity (e.g., anticancer vs. neuropharmacological effects) may arise from stereochemical impurities or assay variability. Rigorous characterization (e.g., X-ray crystallography for absolute configuration) and standardized bioassays (e.g., IC₅₀ determination under controlled conditions) are critical .
Q. How can enantioselective synthesis be optimized for large-scale production?
Catalytic asymmetric hydrogenation using chiral phosphine ligands (e.g., BINAP-Ru complexes) or enzymatic resolution methods (e.g., lipase-mediated hydrolysis) have shown promise. Reaction optimization (solvent, temperature, catalyst loading) improves enantiomeric excess (ee) to >99% .
Q. What in silico tools predict the compound’s metabolic pathways?
Computational models (e.g., CYP450 isoform docking via AutoDock Vina) identify likely oxidation sites (e.g., ethoxy demethylation). Validation with in vitro microsomal assays (human liver microsomes + NADPH) confirms predicted metabolites .
Methodological Notes
- Stereochemical Analysis: Use NOESY NMR to confirm bridgehead substituent spatial relationships .
- Purity Standards: RP-HPLC with UV detection (λ = 254 nm) ensures >95% purity; C18 columns with acetonitrile/water gradients are effective .
- Biological Evaluation: Prioritize assays relevant to structural analogs (e.g., serotonin receptor binding for neuropharmacology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
